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Compound of Interest

Compound Name: 1,3-Dioxane, 4,4-diphenyl-

Cat. No.: B15489728 Get Quote

A comprehensive guide to the structural validation of 1,3-dioxane derivatives, with a focus on

X-ray crystallography as the definitive method for structure determination. This guide compares

X-ray crystallography with alternative spectroscopic techniques, namely Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers,

scientists, and drug development professionals with a comparative overview of these analytical

methods.

While specific crystallographic data for 1,3-Dioxane, 4,4-diphenyl- is not readily available in

the searched literature, this guide utilizes data from a closely related substituted phenyl-1,3-

dioxane, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, to illustrate the principles and data

presentation of X-ray crystallography.

Comparison of Structural Validation Methods
The determination of the precise three-dimensional arrangement of atoms in a molecule is

crucial in chemical and pharmaceutical research. X-ray crystallography stands as the gold

standard for unambiguous structure elucidation of crystalline solids. However, other

spectroscopic methods such as NMR and Mass Spectrometry provide valuable and often

complementary information.
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Method Information Provided Advantages Limitations

X-ray Crystallography

Precise 3D atomic

coordinates, bond

lengths, bond angles,

and crystal packing

information.[1]

Provides an absolute

and unambiguous

structural

determination.

Requires a single,

high-quality crystal,

which can be

challenging to obtain.

The solid-state

structure may not

always represent the

solution conformation.

NMR Spectroscopy

Information about the

chemical environment,

connectivity, and

stereochemistry of

atoms in a molecule in

solution.

Non-destructive and

provides detailed

information about the

molecule's structure

and dynamics in

solution.

Does not provide a

direct 3D structure.

Interpretation can be

complex for large or

conformationally

flexible molecules.

Mass Spectrometry

The mass-to-charge

ratio of the molecule

and its fragments,

which helps in

determining the

molecular weight and

elemental

composition.

High sensitivity and

can be used to

analyze complex

mixtures.

Provides limited

information about the

3D structure and

stereochemistry.

Experimental Protocols
X-ray Crystallography
The experimental protocol for single-crystal X-ray diffraction generally involves the following

steps:

Crystallization: A suitable single crystal of the compound is grown from a solution. This is

often the most critical and challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are
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recorded at various crystal orientations.

Structure Solution: The collected diffraction data is used to solve the phase problem and

generate an initial electron density map of the molecule.

Structure Refinement: The initial model is refined by adjusting atomic positions and other

parameters to achieve the best fit between the observed and calculated diffraction data.

For 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the crystal data was collected at a

temperature of 173(2) K using Mo Kα radiation.[1]

NMR Spectroscopy
A typical protocol for acquiring ¹H or ¹³C NMR spectra involves:

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: The sample is placed in the NMR spectrometer, and the spectrum is

acquired by applying radiofrequency pulses and recording the resulting free induction decay

(FID).

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum.

Mass Spectrometry
The general workflow for mass spectrometry analysis is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer.

Ionization: The sample molecules are ionized using one of various techniques (e.g., electron

ionization, electrospray ionization).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated.
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Crystallographic Data for 5,5-Bis(hydroxymethyl)-2-
phenyl-1,3-dioxane
The following table summarizes the crystallographic data obtained for 5,5-

Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, which serves as a representative example for a

substituted phenyl-1,3-dioxane.[1]

Parameter Value

Molecular Formula C₁₂H₁₆O₄

Molecular Weight 224.25

Crystal System Orthorhombic

Space Group Pbca

a (Å) 6.2654 (4)

b (Å) 10.4593 (6)

c (Å) 34.5285 (19)

V (Å³) 2262.7 (2)

Z 8

Temperature (K) 173 (2)

Radiation Mo Kα

μ (mm⁻¹) 0.10

Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining a molecular structure

using X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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